molecular formula C17H16BrN3O2S2 B2693081 N-(2-bromo-4-methylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 1252845-18-3

N-(2-bromo-4-methylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No. B2693081
CAS RN: 1252845-18-3
M. Wt: 438.36
InChI Key: FPKSWBZEKIYYIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-bromo-4-methylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C17H16BrN3O2S2 and its molecular weight is 438.36. The purity is usually 95%.
BenchChem offers high-quality N-(2-bromo-4-methylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-bromo-4-methylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibition

The compound has been investigated for its potent inhibitory activities against human thymidylate synthase (TS) and dihydrofolate reductase (DHFR). It demonstrates significant dual inhibition, indicating potential applications in cancer therapeutics and drug development (Gangjee et al., 2008).

Antitumor Activity

Research shows that derivatives of the compound exhibit potent anticancer activity. Studies have demonstrated effectiveness against various human cancer cell lines, suggesting its utility in the development of new anticancer drugs (Hafez & El-Gazzar, 2017).

Crystal Structure Analysis

The crystal structure of related compounds provides insight into molecular conformations, which is crucial for understanding drug-receptor interactions and designing more effective drugs (Subasri et al., 2016).

Antimicrobial Properties

Studies have synthesized novel derivatives of the compound that display significant antimicrobial activities. This suggests potential applications in the development of new antimicrobial agents (Darwish et al., 2014).

Glutaminase Inhibition

Research into analogs of the compound has identified its potential as a glutaminase inhibitor. This is relevant in cancer treatment, as glutaminase is a key enzyme in cancer cell metabolism (Shukla et al., 2012).

Synthesis of Novel Derivatives

Efforts in synthesizing novel derivatives of this compound have been extensive, leading to the creation of molecules with potential biological activities. This opens up possibilities for further pharmacological studies and drug development (Zaki et al., 2017).

Inhibitory Activity Against Pathogens

Some nonclassical analogs of the compound have shown potent and selective inhibition of DHFR from pathogens like Toxoplasma gondii and Mycobacterium avium, indicating potential applications in treating infections in immunocompromised patients (Gangjee et al., 2007).

properties

IUPAC Name

N-(2-bromo-4-methylphenyl)-2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3O2S2/c1-3-21-16(23)15-13(6-7-24-15)20-17(21)25-9-14(22)19-12-5-4-10(2)8-11(12)18/h4-8H,3,9H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPKSWBZEKIYYIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=C(C=C(C=C3)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-bromo-4-methylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

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